(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of sulfonamido, imino, and carboxamide functional groups, along with chloro and fluoro substituents, makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Introduction of the Sulfonamido Group: The sulfonamido group can be introduced via a sulfonation reaction using a sulfonyl chloride reagent.
Addition of the Imino Group: The imino group can be added through a condensation reaction with an amine derivative.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of functional groups such as sulfonamido and imino may play a role in its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide can be compared with similar compounds to highlight its uniqueness:
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has different chemical properties and applications compared to the chromene derivative.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with distinct structural and functional characteristics.
4-Iodobenzoic acid: A compound with different chemical reactivity and applications in organic synthesis.
The unique combination of functional groups and the chromene core in this compound sets it apart from these similar compounds, offering distinct chemical and biological properties.
Properties
IUPAC Name |
(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4S/c1-2-15-7-9-17(10-8-15)27-23(30)19-13-16-5-3-4-6-22(16)33-24(19)28-29-34(31,32)18-11-12-21(26)20(25)14-18/h3-14,29H,2H2,1H3,(H,27,30)/b28-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCRSOSTRZJCKG-COOPMVRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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